1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
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Overview
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a complex organic compound that features a unique combination of furan, pyridine, and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-Pyridine Intermediate: This step involves the reaction of furan-2-carbaldehyde with 3-aminopyridine under acidic conditions to form the furan-pyridine intermediate.
Thiazole Ring Formation: The intermediate is then reacted with 2-bromo-4-(pyridin-2-yl)thiazole in the presence of a base such as potassium carbonate to form the thiazole ring.
Urea Formation: Finally, the compound is treated with an isocyanate derivative to form the urea linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The pyridine rings can be reduced to piperidine derivatives using hydrogenation.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is unique due to its specific combination of furan, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-18(24-19-23-16(12-27-19)15-4-1-2-6-21-15)22-10-13-8-14(11-20-9-13)17-5-3-7-26-17/h1-9,11-12H,10H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADBXMFBTBYZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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